Metazocine, (+)-

PCP receptor NMDA receptor sigma receptor

(+)-Metazocine (CAS 67009-58-9) is the dextrorotatory enantiomer of the synthetic benzomorphan opioid metazocine. Unlike the levorotatory isomer, which acts primarily as a mixed mu/kappa opioid agonist-antagonist, the (+)-enantiomer exhibits a distinctive pharmacological profile characterized by high-affinity binding to the phencyclidine (PCP) site of the NMDA receptor complex and pronounced selectivity over classical opioid receptors.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 67009-58-9
Cat. No. B12760007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetazocine, (+)-
CAS67009-58-9
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O
InChIInChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m1/s1
InChIKeyYGSVZRIZCHZUHB-ONERCXAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metazocine, (+)- (CAS 67009-58-9): A Stereochemically Distinct Benzomorphan Opioid for Neurological and Receptor Profiling Research


(+)-Metazocine (CAS 67009-58-9) is the dextrorotatory enantiomer of the synthetic benzomorphan opioid metazocine. Unlike the levorotatory isomer, which acts primarily as a mixed mu/kappa opioid agonist-antagonist, the (+)-enantiomer exhibits a distinctive pharmacological profile characterized by high-affinity binding to the phencyclidine (PCP) site of the NMDA receptor complex and pronounced selectivity over classical opioid receptors . This stereochemical inversion shifts the compound's dominant mechanism from opioidergic to glutamatergic/sigma receptor modulation, making the (+)-enantiomer a critical tool for dissociating opioid-mediated analgesia from PCP-like discriminative stimulus and reinforcing effects .

Stereochemical Control Single enantiomer probe for PCP/NMDA receptor complex studies.
Research Pathway Supports sigma receptor and glutamatergic modulation research workflows.
Mu-Opioid Bypass Avoids mu-opioid cross-activation for cleaner pharmacological readouts.

Why Metazocine, (+)- Cannot Be Substituted by Racemic Metazocine or the (-)-Enantiomer in PCP/Sigma-Focused Research


Generic substitution of (+)-metazocine with the racemate or the (-)-enantiomer is scientifically invalid because these forms possess fundamentally different receptor activation profiles. The (-)-enantiomer and racemate maintain significant mu-opioid receptor activity (Ki = 3.8 nM for racemate at MOR) , whereas (+)-metazocine demonstrates >200-fold selectivity for the PCP binding site over mu-opioid receptors (Ki = 41 nM at PCP site) . This profound stereochemical divergence means that experiments employing racemic metazocine cannot isolate PCP/sigma-mediated effects from concurrent opioid receptor activation, confounding interpretation of behavioral, neurochemical, and receptor binding studies .

Opioid Receptor Confound

Racemate and (-)-enantiomer retain mu-opioid activity, which may alter PCP/sigma endpoint interpretation.

Discriminative Stimulus Mismatch

Only the (+)-enantiomer generalizes to a PCP cue; racemate produces saline-like responding in drug discrimination assays.

Divergent Reinforcing Profiles

Self-administration dose requirements differ between enantiomers, which may confound abuse liability assessment.

Metazocine, (+)- Quantitative Differentiation Guide: Head-to-Head Evidence for Scientific Selection


PCP Binding Site Selectivity: (+)-Metazocine vs. (-)-Metazocine and Racemate

(+)-Metazocine demonstrates exceptional selectivity for the PCP binding site (Ki = 41 nM) with 51-fold selectivity over sigma receptors and >200-fold selectivity over mu-opioid receptors . In contrast, racemic metazocine exhibits high affinity for the mu-opioid receptor (Ki = 3.80 nM) , indicating that the (-)-enantiomer within the racemate drives potent opioid receptor engagement. This stereochemical divergence fundamentally alters experimental outcomes: only the (+)-enantiomer can be utilized to probe PCP receptor pharmacology without confounding opioid receptor activation.

PCP Site Selectivity
Head-to-head
Ki = 41 nM (PCP)
>200-fold over mu-opioid
51-fold over sigma
Supports enantiomer-selective PCP site research without mu-opioid interference.
Radioligand displacement assays in CHO cells; verify enantiomeric purity.
PCP receptor NMDA receptor sigma receptor opioid receptor selectivity stereochemical pharmacology

Discriminative Stimulus Properties: PCP-Like Responding Exclusive to (+)-Metazocine

In rats trained to discriminate phencyclidine (PCP; 3.0 mg/kg) from saline, only (+)-metazocine produced dose-related increases in responding on the PCP-appropriate lever . Both the (-)-isomer and the racemate resulted in exclusively saline-appropriate responding, demonstrating that the PCP-like discriminative stimulus effects reside entirely within the (+)-enantiomer. This finding directly correlates with the enantiomer's unique PCP receptor affinity profile.

Drug Discrimination
Head-to-head
(+)-Metazocine
Full generalization to PCP cue
(-)- & Racemate
Saline-appropriate responding only
Demonstrates enantiomer-specific PCP-like stimulus in behavioral model.
Rat operant discrimination, PCP 3.0 mg/kg training dose.
drug discrimination PCP-like stimulus operant behavior sigma receptor enantiomer pharmacology

Reinforcing Effects: Self-Administration Profile Differentiates Enantiomers

In rhesus monkeys trained to self-administer cocaine intravenously, (+)-metazocine maintained self-administration responding above saline levels at a dose of 100 μg/kg/injection in two of three subjects . The (-)-isomer maintained responding at a lower dose (30 μg/kg/injection) in two subjects, while racemic metazocine maintained responding across all three subjects at a broad dose range (10–100 μg/kg/injection). This distinct dose-response pattern suggests that the reinforcing properties of the (+)-enantiomer are mediated through PCP/sigma mechanisms rather than opioidergic pathways.

Self-Administration
Head-to-head
(+)-Metazocine
100 μg/kg/inj; 2/3 monkeys
(-)- & Racemate
30 μg/kg and 10–100 μg/kg; broader responding
Supports differential reinforcing mechanisms via PCP/sigma vs opioid pathways.
Rhesus monkey IV self-administration substitution study.
intravenous self-administration reinforcing properties abuse liability rhesus monkey PCP/sigma mechanism

Mu-Opioid Receptor Efficacy Differentiation: (-)-Metazocine vs. Morphine and Other Opioids

In a systematic functional characterization of opioid ligands at cloned human mu-opioid receptors, metazocine (tested as racemate) displayed intermediate efficacy, ranking below full agonists such as morphine, fentanyl, and hydromorphone, but above lower-efficacy ligands like cyclazocine and xorphanol . The rank order of efficacy was: fentanyl = hydromorphone = β-endorphin > morphine = nalbuphine > cyclazocine = dezocine = metazocine ≥ xorphanol. In a separate drug discrimination study, (-)-metazocine demonstrated intermediate intrinsic efficacy equivalent to (-)-pentazocine and proxorphan (morphine > (-)-metazocine = (-)-pentazocine = proxorphan > (-)-cyclazocine = levallorphan) . This consistent partial agonist profile at mu receptors differentiates metazocine from full agonists in terms of tolerance development and withdrawal precipitation risk.

Mu Efficacy Rank
Reported
Morphine > (-)-Metazocine ≈ (-)-Pentazocine ≈ Proxorphan > Cyclazocine
Confirms partial mu-opioid agonist profile; supports (+)-enantiomer use to bypass mu activation.
cAMP inhibition in human mu-opioid receptor HEK cells; drug discrimination cross-study.
mu-opioid receptor intrinsic efficacy partial agonist drug discrimination morphine tolerance

Metazocine, (+)- Optimal Research Application Scenarios Based on Verified Differential Evidence


Selective PCP/NMDA Receptor Pharmacology Studies Requiring Opioid-Free Probe

Investigators studying the PCP binding site within the NMDA receptor complex should select (+)-metazocine as a reference ligand. Its Ki of 41 nM at the PCP site and >200-fold selectivity over mu-opioid receptors ensure that observed effects—whether in radioligand binding, electrophysiology, or behavioral assays—are attributable to PCP site engagement rather than opioid receptor cross-activation. This is critical for studies examining NMDA receptor hypofunction models of schizophrenia or dissociative anesthetic mechanisms.

Enantiomer-Specific Drug Discrimination and Abuse Liability Assessment

For operant drug discrimination studies modeling PCP-like interoceptive stimulus effects, only the (+)-enantiomer produces reliable PCP-appropriate responding in rats . This enables its use as a training or substitution compound in abuse liability testing paradigms, distinguishing PCP-type subjective effects from mu-opioid-mediated effects that would emerge with racemic or (-)-metazocine. The differential self-administration dose requirements (100 μg/kg for (+)-; 30 μg/kg for (-)-) further support enantiomer-specific reinforcement mechanisms .

Sigma Receptor Pharmacology and PET Tracer Development

The 51-fold selectivity of (+)-metazocine for the PCP site over sigma receptors, documented by Carroll et al. , provides a pharmacological benchmark for calibrating sigma receptor binding assays. While (+)-pentazocine is the prototypical sigma-1 agonist, (+)-metazocine serves as a structurally related comparator with a reversed selectivity profile (PCP-preferring vs. sigma-preferring), facilitating structure-selectivity relationship studies in benzomorphan-based sigma ligand development programs.

Mechanistic Dissection of Mixed Opioid/PCP Pharmacophores

In medicinal chemistry campaigns targeting biased signaling or functional selectivity within the benzomorphan scaffold, (+)-metazocine provides a critical stereochemical reference point. The >2,000-fold difference in mu-opioid affinity between the (+)- and (-)-enantiomers allows researchers to correlate specific stereochemical configurations with receptor selectivity outcomes, guiding the rational design of next-generation analgesics that separate PCP/sigma-mediated psychotomimetic effects from mu-mediated analgesia.

Application
Selection Property
Validation Focus
PCP/NMDA receptor pharmacology studies
PCP-site selectivity with mu-opioid bypass
Binding assay confirmation of mu-opioid non-engagement
Drug discrimination & abuse liability research
Enantiomer-specific PCP-like stimulus profile
Operant PCP-lever generalization assay
Sigma receptor pharmacology & PET tracer dev.
PCP/sigma selectivity ratio for benchmark calibration
Sigma-1 binding assay comparison with (+)-pentazocine
Mechanistic SAR of benzomorphan pharmacophores
Stereochemical mu/PCP affinity divergence
Enantiomeric mu-opioid vs PCP affinity ratio
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